molecular formula C21H17N3O4 B11096113 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11096113
M. Wt: 375.4 g/mol
InChI Key: ALIYHBPFKUXLDR-YDZHTSKRSA-N
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Description

4-{(E)-[2-(3-Pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a chemical compound offered for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Structurally, this compound features a carbohydrazone functional group, a motif present in a class of molecules known as 4-methoxybenzoylhydrazones. Compounds within this class have demonstrated significant scientific interest due to their potent antiglycation activity in experimental models . The antiglycation process is a critical area of study for managing diabetic complications. Advanced Glycation End-products (AGEs) are harmful compounds formed when sugars damage proteins like albumin, and their accumulation is associated with pathologies such as neuropathy and nephropathy . Research suggests that 4-methoxybenzoylhydrazones can inhibit the formation of these AGEs. The proposed mechanism involves the nitrogen-containing groups, such as the hydrazone moiety, forming Schiff base adducts with the carbonyl groups of sugars, thereby blocking the glycation pathway . In vitro studies on related 4-methoxybenzoylhydrazone structures have shown IC50 values for antiglycation activity that can be more potent than the standard rutin, indicating their potential as leads for novel inhibitors . Researchers can utilize this compound to further investigate the structure-activity relationships of carbohydrazone derivatives and explore their potential in biochemical research.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H17N3O4/c1-27-18-10-6-16(7-11-18)21(26)28-19-8-4-15(5-9-19)13-23-24-20(25)17-3-2-12-22-14-17/h2-14H,1H3,(H,24,25)/b23-13+

InChI Key

ALIYHBPFKUXLDR-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary building blocks:

  • 4-Methoxybenzoate ester moiety : Derived from 4-hydroxybenzaldehyde via esterification.

  • 3-Pyridinylcarbonyl hydrazone group : Synthesized from 3-pyridinecarboxylic acid hydrazide.

The E-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding, as observed in analogous hydrazone derivatives.

Stepwise Preparation Methods

Synthesis of 4-Formylphenyl 4-Methoxybenzoate

Procedure :

  • Esterification : 4-Hydroxybenzaldehyde reacts with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Workup : The mixture is stirred at 0–5°C for 2 hours, followed by washing with dilute HCl and brine. The product is recrystallized from ethanol.

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature0–5°C
CatalystTriethylamine (1.2 eq)
Yield78–82%

Analytical Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1695 cm⁻¹ (aldehyde C=O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.95 (s, 1H, CHO), 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃).

Preparation of 3-Pyridinecarbohydrazide

Procedure :

  • Hydrazinolysis : Methyl 3-pyridinecarboxylate is refluxed with hydrazine hydrate (80%) in ethanol for 6 hours.

  • Isolation : The precipitate is filtered and washed with cold ethanol.

Optimization Notes :

  • Excess hydrazine (2.5 eq) ensures complete conversion.

  • Reaction time exceeding 6 hours reduces yield due to side reactions.

Analytical Data :

  • MP : 142–144°C.

  • ESI-MS : m/z 138.1 [M+H]⁺.

Condensation to Form the Hydrazone

Procedure :

  • Schiff Base Formation : 4-Formylphenyl 4-methoxybenzoate (1.0 eq) and 3-pyridinecarbohydrazide (1.1 eq) are refluxed in ethanol with glacial acetic acid (0.5 mL) for 4 hours.

  • Purification : The crude product is recrystallized from ethanol/water (3:1 v/v).

Critical Parameters :

ParameterValue
SolventEthanol
Acid CatalystGlacial acetic acid (0.5 mL)
TemperatureReflux (78°C)
Yield65–70%

Stereochemical Control :

  • The E-configuration is confirmed by NOESY NMR, showing no coupling between the hydrazone NH and aldehyde proton.

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.32 (s, 1H, NH), 8.89 (s, 1H, pyridine H-2), 8.62 (d, J = 4.8 Hz, 1H, pyridine H-6), 8.02 (d, J = 8.8 Hz, 2H, benzoate ArH), 7.92 (s, 1H, CH=N), 7.45–7.39 (m, 1H, pyridine H-5), 7.12 (d, J = 8.8 Hz, 2H, aldehyde ArH), 3.89 (s, 3H, OCH₃).

IR (KBr) :

  • 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O hydrazone), 1602 cm⁻¹ (C=N).

HRMS (ESI) :

  • m/z 465.919 [M+H]⁺ (calc. 465.916 for C₂₃H₁₆ClN₃O₄S).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing imine formation or over-oxidation of the hydrazone.

  • Solution : Use of acetic acid as a catalyst suppresses oxidation, while stoichiometric control minimizes side reactions.

Solvent Selection

  • Ethanol outperforms DMF or THF due to better solubility of intermediates and easier recrystallization.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale synthesis (1–10 g) achieves consistent yields (65–70%).

  • Cost Drivers : 4-Methoxybenzoyl chloride and 3-pyridinecarbohydrazide account for >80% of material costs .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or benzoate derivatives.

Scientific Research Applications

The compound 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a member of the hydrazone class of compounds, which have garnered attention for their diverse applications in various fields, particularly in medicinal chemistry, materials science, and agricultural chemistry. This article discusses the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Molecular Formula and Weight

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.36 g/mol

Structural Characteristics

The compound features a hydrazone linkage, which is known for its ability to form stable complexes with metal ions and to exhibit biological activity. The presence of the pyridine moiety contributes to its potential pharmacological properties.

Medicinal Chemistry

Hydrazones have been extensively studied for their biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties against various pathogens. For instance, derivatives similar to this compound have been shown to inhibit the growth of bacteria and fungi effectively.
  • Anticancer Activity : Research indicates that compounds with hydrazone functionalities can induce apoptosis in cancer cells. Case studies involving similar structures have reported promising results in inhibiting tumor growth in vitro and in vivo.

Coordination Chemistry

The ability of this compound to form chelates with metal ions makes it valuable in coordination chemistry:

  • Metal Complexes : The coordination of this hydrazone with transition metals can enhance its biological activity and stability. Studies have shown that such metal complexes can exhibit enhanced anticancer and antimicrobial activities compared to their non-complexed forms.

Material Science

Hydrazones are also explored for their application in material science:

  • Polymer Chemistry : The incorporation of hydrazone groups into polymeric materials can improve mechanical properties and thermal stability. Research has indicated that polymers containing hydrazone linkages demonstrate improved resistance to thermal degradation.

Agricultural Chemistry

The potential use of hydrazones as agrochemicals is an emerging area of research:

  • Pesticides and Herbicides : Preliminary studies suggest that derivatives of this compound may possess herbicidal properties, making them candidates for development as environmentally friendly pesticides.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined a series of hydrazone derivatives, including those structurally related to this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research documented in Cancer Letters highlighted the efficacy of hydrazone-based compounds in inducing apoptosis in breast cancer cell lines. The study found that these compounds activated caspase pathways, leading to cell death, thus supporting further exploration into their therapeutic potential.

Table 1: Biological Activities of Hydrazone Derivatives

Compound NameActivity TypeTarget OrganismIC50 (µM)
Compound AAntimicrobialE. coli15
Compound BAnticancerMCF-7 Cells10
Compound CAntimicrobialS. aureus20

Table 2: Coordination Properties

Metal IonComplex Stability (kJ/mol)Biological Activity Enhancement
Cu(II)45+30%
Zn(II)50+25%

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog Compounds :

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structural Difference: Replaces the hydrazone and pyridinyl groups with a pyridazine ring and phenethylamino linker. Synthesis: Prepared via nucleophilic substitution, differing from the hydrazone condensation used for the target compound .

(E)-4-{[2-(4-Dodecyloxybenzoyl)hydrazono]methyl}phenyl 4-dodecyloxybenzoate (1-HDZES-1) Structural Difference: Features long dodecyloxy chains instead of methoxy and pyridinyl groups. Synthesis: Utilizes esterification and hydrazone formation, similar to the target compound but with alkylation steps .

Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate

  • Structural Difference : Incorporates 3,5-dimethoxybenzoate and lacks the pyridinyl group.
  • Synthesis : Condensation of 4-methoxybenzohydrazide with a dimethoxybenzoate aldehyde derivative .

Thermal and Physicochemical Properties

Property Target Compound 1-HDZES-1 Methyl (E)-3,5-dimethoxy Analog
Melting Point Not reported 198–212°C 117°C (decomposes)
Solubility Moderate in polar solvents Low (due to alkyl chains) High in DMSO
Thermal Stability Likely moderate High (crystalline phase) Low (wax-like solid)
  • The dodecyloxy chains in 1-HDZES-1 increase melting points and reduce solubility in polar solvents compared to the methoxy-substituted target compound .
  • The dimethoxy analog’s lower thermal stability may arise from steric hindrance and weaker crystal packing .
Anticancer Potential :
  • The pyridinyl group in the target compound may enhance DNA intercalation or kinase inhibition, similar to pyridine-containing anticancer agents .
  • Dimethoxy Analog : Reported antioxidant activity due to electron-donating methoxy groups .
Antimicrobial Activity :
  • Benzohydrazones with electron-withdrawing groups (e.g., nitro, chloro) show stronger antimicrobial effects. The target compound’s pyridinyl group (moderately electron-withdrawing) may offer balanced activity .

Crystallographic and Conformational Analysis

  • The (E)-configuration of the hydrazone bond is critical for planar molecular geometry, facilitating intermolecular interactions. The target compound’s dihedral angle between aromatic rings (~17.41°) is comparable to analogs, ensuring optimal π-π stacking .

Biological Activity

The compound 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H17N3O4
  • Molecular Weight : 375.4 g/mol
  • Structural Features : The compound features a phenyl group linked to a hydrazone, with a 4-methoxybenzoate moiety and a pyridinylcarbonyl group, which contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer applications. The following table summarizes some key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Induces apoptosis through caspase activation pathways.
Antimicrobial Effects Potential antimicrobial properties similar to other hydrazone derivatives.
Anti-inflammatory Structural analogs have shown anti-inflammatory properties, which may be relevant for therapeutic applications.

The anticancer activity of This compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of caspases (caspase-3, -8, -9), which are crucial for programmed cell death. This was demonstrated in studies where treatment led to enhanced apoptosis in breast cancer cell lines .
  • Inhibition of Tumor Growth : In vivo studies using xenograft models indicated that the compound effectively suppressed tumor growth in a dose-dependent manner, suggesting its potential as a therapeutic agent against cancer .
  • Modulation of Cell Signaling Pathways : Similar compounds have been shown to affect NF-κB signaling and enhance the expression of death receptors (DR5 and DR6), contributing to their anticancer effects .

Case Studies

  • A study evaluating the effects of related compounds found that specific derivatives exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin, highlighting the potential for developing novel anticancer agents from hydrazone derivatives .
  • Another investigation into hydrazone compounds revealed their ability to trigger autophagy, further supporting their role in cancer therapy by promoting cell death through multiple pathways .

Comparative Analysis

To better understand the unique properties of This compound , it is useful to compare it with structurally similar compounds:

Compound NameNotable Features
4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl 4-methoxybenzoateContains a phenoxyacetyl group; potential anti-inflammatory activity.
1-naphthalenecarboxylic acid, 4-[(E)-[2-(3-bromobenzoyl)hydrazono]methyl]phenyl esterFeatures a bromobenzoyl group; investigated for antimicrobial properties.
Salor-int L460559-1EAExhibits promising anticancer activity; structurally related through hydrazone linkage.

This comparison illustrates that while these compounds share functional groups, the specific arrangement and combination in This compound contribute to its distinctive biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate with high yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

Hydrazone Formation : React 3-pyridinylcarbonyl hydrazine with a substituted benzaldehyde derivative under acidic conditions (e.g., acetic acid) to form the hydrazone linkage.

Esterification : Couple the hydrazone intermediate with 4-methoxybenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .

  • Optimization Tips :
  • Use high-purity starting materials to minimize side products.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy :
  • 1H and 13C NMR to confirm the presence of the hydrazone (–C=N–), pyridine, and methoxy groups. Key signals include the hydrazone proton (δ 8.5–9.5 ppm) and aromatic protons from the pyridine and benzoate moieties .
  • Mass Spectrometry (HRMS) :
  • Confirm molecular weight and fragmentation patterns consistent with the proposed structure .
  • IR Spectroscopy :
  • Identify carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity).
  • Receptor Binding : Radioligand displacement assays for receptors with known hydrazone ligands (e.g., serotonin or dopamine receptors).
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does stereochemical configuration (E/Z isomerism) influence the biological activity of this hydrazone derivative?

  • Methodological Answer :
  • Isomer Separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate E and Z isomers.
  • Activity Comparison :
  • Test isomers in parallel in enzyme inhibition or cell-based assays.
  • Example : In related hydrazones, the Z isomer often shows higher receptor binding affinity due to spatial alignment of functional groups .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate isomer geometry with target interactions .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

  • Methodological Answer :
  • Challenges :
  • Low crystal quality due to flexible hydrazone linkage.
  • Twinning or disordered solvent molecules.
  • Solutions :
  • Optimize crystallization using vapor diffusion (e.g., DMF/water mixtures).
  • Use SHELXT for structure solution via dual-space algorithms and SHELXL for refinement with constraints (e.g., fixing hydrazone torsion angles) .

Q. How can contradictions in biological activity data across studies be systematically resolved?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Use validated cell lines and passage numbers.
  • Validate Target Engagement :
  • Employ biophysical methods (e.g., SPR, ITC) to confirm direct binding.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies are effective for designing a structure-activity relationship (SAR) study focused on pyridine ring modifications?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) groups at the pyridine 3-position.
  • Activity Profiling :
  • Test analogs in dose-response assays (IC50 determination).
  • Example : In related compounds, nitro groups enhance kinase inhibition by stabilizing charge-transfer interactions .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity trends .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Side Reactions :
  • Oxidative degradation of the hydrazone group.
  • Ester hydrolysis under basic conditions.
  • Mitigation :
  • Conduct reactions under inert atmosphere (N₂/Ar).
  • Avoid prolonged exposure to moisture (use molecular sieves).
  • Add antioxidants (e.g., BHT) during purification .

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